molecular formula C19H22N2OS B4056271 N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methylbenzamide

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methylbenzamide

Cat. No.: B4056271
M. Wt: 326.5 g/mol
InChI Key: UUQMFRFLDUMWMM-UHFFFAOYSA-N
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Description

N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methylbenzamide is a useful research compound. Its molecular formula is C19H22N2OS and its molecular weight is 326.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.14528450 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensing Applications

The development of high-sensitive biosensors has been a significant area of application. For instance, a study introduced a novel biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biomolecules. This approach leveraged modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode, showcasing potent electron mediating behavior for precise analyte determination in real samples, highlighting the compound's role in enhancing biosensor sensitivity and specificity (Karimi-Maleh et al., 2014).

Catalysis and Organic Synthesis

The compound has been instrumental in catalyzing diverse chemical reactions, offering pathways to synthesize functionalized derivatives. A notable example includes its role in divergent palladium iodide catalyzed multicomponent carbonylative approaches, leading to the formation of isoindolinone and isobenzofuranimine derivatives. This research demonstrated the compound's versatility in facilitating complex reactions under varying conditions, thereby expanding the toolkit for organic synthesis (Mancuso et al., 2014).

Antibacterial Evaluation

In the realm of medicinal chemistry, the synthesis and antibacterial evaluation of related derivatives have shown promising results. A study synthesized a series of derivatives and assessed their interaction with bacterial protein receptors through molecular docking studies. One derivative exhibited significant antibacterial properties against Proteus vulgaris, indicating the potential of N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-methylbenzamide derivatives as effective antibacterial agents (Ravichandiran et al., 2015).

Corrosion Inhibition

Another fascinating application is in corrosion inhibition. Research on new thiocarbohydrazides, including this compound, demonstrated their efficacy in protecting carbon steel against corrosion in hydrochloric acid solutions. These compounds' adsorption on carbon steel surfaces obeys Langmuir's adsorption isotherm, indicating their potential as effective corrosion inhibitors (Esmaeili et al., 2015).

Properties

IUPAC Name

N-[(2-butan-2-ylphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-4-14(3)16-10-5-6-11-17(16)20-19(23)21-18(22)15-9-7-8-13(2)12-15/h5-12,14H,4H2,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQMFRFLDUMWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.